molecular formula C18H25N5O2 B2573280 2-Butyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 923427-48-9

2-Butyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2573280
CAS No.: 923427-48-9
M. Wt: 343.431
InChI Key: BTOOIBJRNZPRQU-UHFFFAOYSA-N
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Description

2-Butyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a unique and intriguing chemical compound with a complex molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of complex organic molecules involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

2-Butyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including interactions with cellular targets and pathways.

    Medicine: Research explores its potential therapeutic applications, such as its effects on specific biological processes and disease models.

    Industry: The compound’s unique properties make it valuable for developing new materials and industrial processes

Mechanism of Action

The mechanism of action of 2-Butyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it is known to inhibit volume-sensitive anion channels (VSAC) in cells, which play a crucial role in cellular volume regulation and cardiovascular function. The compound’s inhibition of these channels is reversible and highly selective, making it a valuable tool for studying cellular processes .

Comparison with Similar Compounds

2-Butyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:

    DCPIB: A potent inhibitor of volume-regulated anion channels (VRAC) with similar selectivity and reversible inhibition properties.

    Indole Derivatives: Compounds with similar structural motifs and biological activities, often used in medicinal chemistry and drug development.

    Isoindole-1,3-dione Derivatives: Multifunctionalized compounds with diverse applications in chemistry and biology.

Properties

IUPAC Name

2-butyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-4-5-10-21-16(24)14-15(20(3)18(21)25)19-17-22(14)11-12(2)23(17)13-8-6-7-9-13/h11,13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOOIBJRNZPRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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